molecular formula C23H19F3N2O3S B2617603 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 1005299-78-4

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2617603
CAS RN: 1005299-78-4
M. Wt: 460.47
InChI Key: UMUUBTSHCABEIU-UHFFFAOYSA-N
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Description

“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C23H19F3N2O3S and a molecular weight of 460.47. It is related to a series of compounds that have been studied for their inhibitory effects on the NLRP3 inflammasome .

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation and maintenance of bacterial cell walls, making them attractive targets for antibacterial agents .

Mode of Action

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in the synthesis of bacterial cell walls, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting MurD and GlmU, the compound disrupts the production of key components of the bacterial cell wall . This leads to downstream effects such as compromised bacterial cell integrity and ultimately, bacterial cell death .

Result of Action

The molecular and cellular effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide’s action include the disruption of bacterial cell wall synthesis, leading to compromised cell integrity and bacterial cell death . This results in its antibacterial activity, making it a potential candidate for the development of new antimicrobial agents .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c24-23(25,26)18-11-8-17(9-12-18)22(29)27-19-13-10-16-5-4-14-28(21(16)15-19)32(30,31)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUUBTSHCABEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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